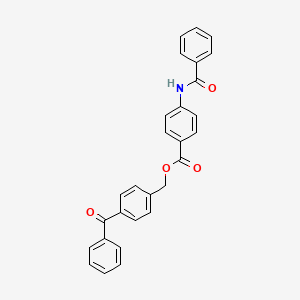![molecular formula C25H23N3O5 B4163471 3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione, commonly referred to as NPB-DPhI, is a chemical compound that belongs to the class of imidazolidinedione derivatives. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. NPB-DPhI has been extensively studied for its potential applications in various fields of scientific research, including cancer therapy, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
NPB-DPhI exerts its pharmacological effects by selectively inhibiting the activity of the CK2 enzyme. CK2 is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. NPB-DPhI binds to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its target proteins. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPB-DPhI are primarily mediated by its inhibition of the CK2 enzyme. In cancer cells, NPB-DPhI has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In neurodegenerative disorders, NPB-DPhI has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Additionally, NPB-DPhI has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential use as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPB-DPhI is its high selectivity for the CK2 enzyme, which minimizes off-target effects. Additionally, NPB-DPhI has been shown to be effective at low concentrations, making it a cost-effective research tool. However, one of the limitations of NPB-DPhI is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of NPB-DPhI is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on NPB-DPhI. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of NPB-DPhI. Additionally, the potential use of NPB-DPhI as an antiviral agent warrants further investigation. Another area of interest is the potential use of NPB-DPhI in combination with other chemotherapeutic agents to enhance its efficacy in cancer therapy. Finally, the mechanism of action of NPB-DPhI requires further elucidation, particularly with regard to its effects on downstream signaling pathways.
Applications De Recherche Scientifique
NPB-DPhI has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, NPB-DPhI has been shown to inhibit the growth and proliferation of cancer cells by targeting the CK2 enzyme, which is overexpressed in many types of cancer. NPB-DPhI has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, as CK2 has been implicated in the pathogenesis of these diseases. Additionally, NPB-DPhI has been studied for its antiviral activity, particularly against the hepatitis C virus.
Propriétés
IUPAC Name |
3-[4-(3-nitrophenoxy)butyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c29-23-25(19-10-3-1-4-11-19,20-12-5-2-6-13-20)26-24(30)27(23)16-7-8-17-33-22-15-9-14-21(18-22)28(31)32/h1-6,9-15,18H,7-8,16-17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFXHQJRKLHJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCOC3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)
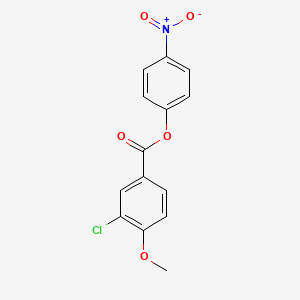
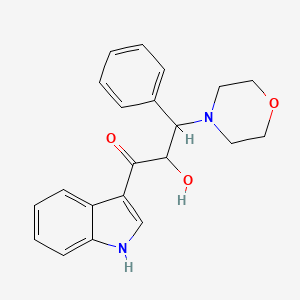
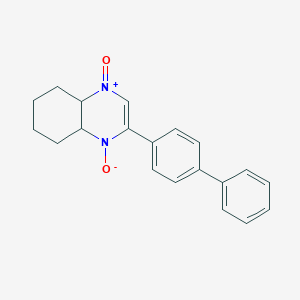
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
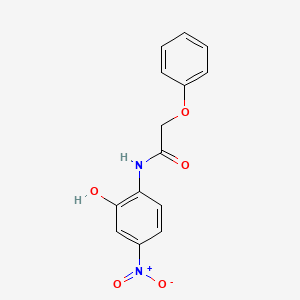
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
